molecular formula C20H20FN3OS2 B2844426 2-(4-{3-[(4-Fluorophenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole CAS No. 887462-46-6

2-(4-{3-[(4-Fluorophenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole

Cat. No. B2844426
M. Wt: 401.52
InChI Key: BQQDQWNBIPXDKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{3-[(4-Fluorophenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole is a chemical compound that has been widely studied due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure and its ability to interact with various biological targets, making it a promising candidate for the development of new drugs and therapies.

Scientific Research Applications

Antimicrobial and Anticancer Applications

Several studies have synthesized and evaluated derivatives of benzothiazole, including compounds structurally related to 2-(4-{3-[(4-Fluorophenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole, for their antimicrobial and anticancer activities. For instance, compounds with fluorinated benzothiazolo imidazole structures have shown promising antimicrobial activity against various strains (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011). Similarly, the synthesis of fluoro substituted sulphonamide benzothiazole compounds revealed a broad spectrum of biodynamic properties, leading to the anticipation of potent biodynamic agents (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010). Moreover, new urea and thiourea derivatives of piperazine doped with febuxostat exhibited both antiviral and antimicrobial activities (Reddy et al., 2013), highlighting the versatility of benzothiazole derivatives in pharmaceutical applications.

Corrosion Inhibition

Benzothiazole derivatives have also been explored for their application in corrosion inhibition. A study demonstrated that benzothiazole derivatives act as effective corrosion inhibitors for steel in acidic environments, offering a promising approach for protecting industrial materials (Hu et al., 2016). This application is critical in extending the lifespan of metal structures and components in corrosive environments.

Synthesis and Evaluation for Therapeutic Applications

The synthesis of novel compounds based on benzothiazole structures, including those with piperazinyl and other functional groups, has been a focus of research aiming to develop new therapeutic agents. These compounds have been synthesized and evaluated for their potential in treating various diseases, including cancer and microbial infections. For example, the synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol presented new hybrid heterocycles as anticancer agents (Murty et al., 2013). Another study focused on benzothiazole derivatives for anti-acetylcholinesterase activity, proposing potential therapeutic applications for neurodegenerative diseases (Mohsen et al., 2014).

properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorophenyl)sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS2/c21-15-5-7-16(8-6-15)26-14-9-19(25)23-10-12-24(13-11-23)20-22-17-3-1-2-4-18(17)27-20/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQDQWNBIPXDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CCSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorophenyl)sulfanylpropan-1-one

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